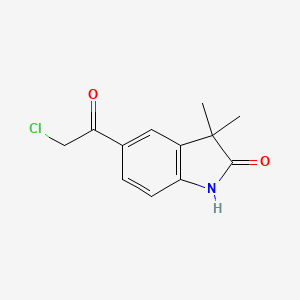

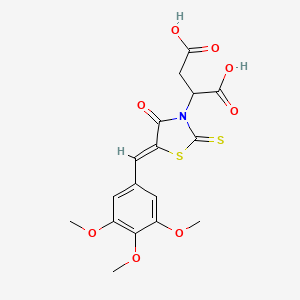

5-(2-氯乙酰基)-3,3-二甲基-2,3-二氢-1H-吲哚-2-酮

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with chloroacetyl chloride . For instance, L-proline can react with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, chloroacetyl chloride, a related compound, is known to form esters and amides . It’s also known to react with amines .科学研究应用

- Researchers have synthesized derivatives of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one and evaluated their antimicrobial properties .

- The same derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay .

- Thiazoles have shown anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

- Given the rising antimicrobial and anticancer drug resistance, novel molecules like 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one derivatives are crucial for drug discovery .

- Cancer remains a challenging disease, and multidisciplinary scientific approaches are essential for effective treatment .

Antimicrobial Activity

Anticancer Potential

Thiazole Nucleus and Medicinal Properties

Drug Discovery and Resistance Mitigation

Multidisciplinary Approaches in Cancer Treatment

Synthesis and Characterization

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that many similar compounds act by binding to specific sites on their target proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, ultimately affecting the organism’s overall physiology.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, and altering cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can be influenced by the physiological environment within the body, including the presence of other metabolites, the state of the immune system, and the health status of the individual.

属性

IUPAC Name |

5-(2-chloroacetyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(2)8-5-7(10(15)6-13)3-4-9(8)14-11(12)16/h3-5H,6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQBCCRZMIKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)CCl)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)